Leurubicin - 70774-25-3

Leurubicin

Catalog Number: EVT-273297
CAS Number: 70774-25-3
Molecular Formula: C33H40N2O12
Molecular Weight: 656.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Leurubicin is an N-L-leucyl prodrug of the anthracycline doxorubicin, with antineoplastic activity. Leurubicin is converted to its active form doxorubicin in or on tumor cells by hydrolytic enzymes.
Source and Classification

Leurubicin is classified as an anthracycline, a class of drugs known for their ability to intercalate DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells. It is derived from microbial sources, specifically from the bacterium Micromonospora species, which are known to produce various bioactive compounds. The compound is structurally related to doxorubicin but possesses distinct modifications that influence its pharmacological properties.

Synthesis Analysis

The synthesis of Leurubicin involves several steps that can be categorized into two main approaches: total synthesis and semi-synthesis from natural precursors.

  1. Total Synthesis:
    • The total synthesis of anthracyclines like Leurubicin typically involves complex multi-step organic reactions, including cyclization, glycosylation, and functional group transformations. These methods often utilize chiral catalysts and protecting group strategies to ensure the correct stereochemistry.
    • One notable approach includes the use of a precursor molecule that undergoes selective oxidation and reduction steps to form the characteristic tetracyclic structure of anthracyclines.
  2. Semi-Synthesis:
    • Semi-synthetic methods often start with naturally occurring anthracyclines such as doxorubicin or daunorubicin. Modifications are made through chemical reactions that alter specific functional groups to yield Leurubicin.
    • For instance, modifications may involve the introduction of alkyl chains or substituents that enhance solubility or alter pharmacokinetics.

Technical Details

  • Common reagents include various alkyl halides, acids, and reducing agents.
  • Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
Molecular Structure Analysis

Leurubicin has a complex molecular structure characterized by a tetracyclic ring system with a sugar moiety attached.

  • Molecular Formula: C27_{27}H29_{29}O10_{10}
  • Molecular Weight: Approximately 525.52 g/mol

Structural Features

  • The core structure consists of an anthraquinone unit with hydroxyl groups at specific positions that contribute to its biological activity.
  • The presence of a sugar moiety (daunosamine) enhances its solubility and facilitates cellular uptake.

Analyses Techniques

  • Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to elucidate the structure by providing information about hydrogen environments.
  • Mass Spectrometry (MS) helps confirm molecular weight and structural integrity.
Chemical Reactions Analysis

Leurubicin undergoes various chemical reactions relevant to its mechanism of action:

  1. DNA Intercalation:
    • The planar structure allows it to intercalate between DNA base pairs, disrupting replication and transcription processes.
  2. Topoisomerase II Inhibition:
    • It forms a stable complex with topoisomerase II-DNA complexes, preventing DNA strand re-ligation after cleavage.
  3. Reduction Reactions:
    • In biological systems, Leurubicin can be reduced to form reactive oxygen species that contribute to its cytotoxic effects.

Parameters

  • Reaction kinetics can vary based on concentration, pH, and cellular environment.
Mechanism of Action

The primary mechanism by which Leurubicin exerts its anti-cancer effects involves:

  1. Intercalation into DNA:
    • By inserting itself between DNA bases, it disrupts normal base pairing and hinders replication.
  2. Topoisomerase II Interaction:
    • The drug stabilizes the transient break in DNA caused by topoisomerase II, leading to double-strand breaks that trigger apoptosis.
  3. Induction of Apoptosis:
    • Through these mechanisms, Leurubicin activates apoptotic pathways within cancer cells, leading to programmed cell death.

Relevant Data

  • Studies have shown that the efficacy of Leurubicin can be influenced by factors such as drug concentration and exposure time.
Physical and Chemical Properties Analysis

Leurubicin exhibits several key physical and chemical properties:

Applications

Leurubicin is primarily used in oncology for treating various cancers:

  1. Chemotherapy Regimens:
    • Utilized as part of combination therapies for hematological malignancies such as leukemia and lymphoma.
  2. Research Applications:
    • Studied for its potential use in drug repurposing strategies due to its unique mechanism of action compared to traditional therapies.
  3. Developmental Studies:
    • Ongoing research focuses on improving formulations to enhance delivery methods and reduce side effects associated with anthracycline therapy.
Mechanistic Foundations of Epirubicin Activity

DNA-Intercalation Dynamics and Topoisomerase II Inhibition Mechanisms

Epirubicin exerts its primary cytotoxic effects through reversible intercalation into DNA base pairs. The planar anthracycline ring inserts between adjacent guanine-cytosine (G-C) nucleotides, stabilized by hydrogen bonding between the daunosamine sugar moiety and the DNA minor groove [1]. This intercalation induces significant topological stress by unwinding the DNA helix (average unwinding angle: 12° per bound molecule), subsequently impeding DNA replication and transcription [1] [5].

Concomitantly, epirubicin stabilizes the TOP2A-DNA cleavage complex ("topoisomerase II poisoning"), preventing DNA religation after double-strand breaks. The drug's binding affinity for TOP2A (Kd = 0.45 μM) is approximately 1.8-fold lower than doxorubicin due to axial-to-equatorial reorientation of its C4' hydroxyl group, resulting in distinct interaction dynamics with the TOP2A ATP-binding domain [5]. This stereochemical distinction contributes to epirubicin's reduced cardiotoxicity while maintaining equivalent antitumor efficacy at equimolar doses.

Table 1: Comparative DNA/Enzyme Binding Parameters of Anthracyclines

ParameterEpirubicinDoxorubicinMeasurement Method
DNA Binding Constant (Kd, μM)0.83 ± 0.110.52 ± 0.09Fluorescence Quenching
TOP2A Inhibition IC50 (μM)0.980.67DNA Relaxation Assay
Unwinding Angle (°)12.112.3Circular Dichroism
Cleavage Complex Stability (t1/2, min)4258Electrophoretic Mobility Shift

Free Radical-Mediated Cytotoxicity: Redox Cycling Pathways

The quinone moiety of epirubicin undergoes enzymatic one-electron reduction primarily via mitochondrial Complex I (NADH dehydrogenase) to form semiquinone radicals [7]. This reduction occurs at clinically relevant concentrations (0.1-1.0 μM), with cardiac mitochondria demonstrating 1.5-fold higher reduction rates than hepatic counterparts due to tissue-specific enzyme expression [2] [7]. The semiquinone intermediate subsequently reduces molecular oxygen to superoxide anion (O2•-), regenerating the parent quinone and establishing a redox cycle.

Controversy persists regarding redox cycling significance at therapeutic doses. Recent studies indicate that epirubicin generates 40% less superoxide per mole compared to doxorubicin due to accelerated semiquinone disproportionation rather than oxygen reactivity [2] [6]. Yeast transcriptomic analyses reveal compensatory upregulation of antioxidant genes (GPX1, TRR2, SRX1) during chronic exposure, confirming oxidative stress induction [6]. This adaptive response depletes cellular reducing equivalents (NADPH, glutathione), ultimately causing oxidative damage to membrane lipids and mitochondrial DNA.

Table 2: Redox Cycling Parameters of Anthracyclines in Cardiac Mitochondria

ParameterEpirubicinDoxorubicinExperimental System
Semiquinone Stability (t1/2, ms)32 ± 448 ± 6EPR Spectroscopy
O2 Consumption Rate (nmol/min/mg)86 ± 9116 ± 12Polarographic Measurement
H2O2 Yield (μM/μM drug)0.741.12Amplex Red Assay
Complex I Inhibition Threshold (μM)>50>30NADH Oxidation Assay

Epigenetic Modulation via Histone Deacetylase Interactions

Epirubicin disrupts chromatin architecture through histone eviction independently of topoisomerase inhibition. At submicromolar concentrations (0.34 μM), it enhances nucleosome turnover by 70% in promoter regions, particularly displacing H2A/H2B dimers via intercalation-induced torsional stress [1] [8]. This eviction exposes DNA damage sites and facilitates apoptosis-related gene transcription.

Recent evidence identifies epirubicin as a selective HDAC1 inhibitor (IC50 = 1.7 μM) that increases histone H3K27 acetylation by 3.2-fold in leukemia cells [8]. Chromatin immunoprecipitation demonstrates enriched acetylation at promoters of tumor suppressor genes (CDKN1A, BAX), coinciding with their transcriptional upregulation. This epigenetic modulation synergizes with DNA damage to induce ferroptosis through iron metabolism dysregulation, as evidenced by 2.3-fold increased transferrin receptor expression and glutathione depletion in treated cells [8].

Table 3: Epigenetic Effects of Low-Dose Epirubicin (0.5 μM)

Epigenetic ParameterChange vs. ControlDetection MethodBiological Consequence
H3K27ac Enrichment at BAX+310% ± 45%ChIP-qPCRApoptosis Induction
Nucleosome Occupancy (Genome-wide)-42% ± 8%MNase-SeqChromatin Accessibility
HDAC1 Activity-68% ± 12%Fluorometric AssayTranscriptional Activation
Ferroptosis Markers (ACSL4, TfR1)+280% ± 65%Western BlotIron-Dependent Cell Death

Resistance Mechanisms: ABC Transporter-Mediated Efflux and TOP2A Amplification

Multidrug resistance primarily involves ATP-binding cassette (ABC) transporters that actively efflux epirubicin. P-glycoprotein (ABCB1) confers 45-fold resistance by hydrolyzing ATP to extrude protonated epirubicin at the plasma membrane (Km = 8.3 μM) [4] [9]. Breast cancer resistance protein (ABCG2) exhibits even higher epirubicin affinity (Km = 4.1 μM), transporting glucuronidated metabolites that retain cytotoxicity [4]. Transporter expression inversely correlates with intracellular drug accumulation (R = -0.87, p < 0.001), as quantified in hepatocellular carcinoma biopsies.

Genomic adaptations include TOP2A amplification (observed in 28% of resistant tumors), which saturates epirubicin binding sites and maintains DNA decatenation activity [1]. Mutations in the TOP2A DNA-gate domain (R487K, D543N) reduce drug-binding affinity by 15-fold while preserving enzymatic function. Resistance reversal strategies include:

  • Transporter Inhibition: Co-administration of beauvericin reduces epirubicin IC50 3.8-fold by blocking ABCG2 nucleotide-binding domains (ΔGbinding = -9.2 kcal/mol) [9]
  • Epigenetic Priming: HDAC1 inhibition downregulates ABCB1 transcription via H3K27 deacetylation at its promoter
  • Isoform Switching: Selective TOP2B inhibitors prevent compensatory repair in TOP2A-deficient cells

Table 4: Resistance Factors and Reversal Efficacy in Epirubicin-Resistant Models

Resistance MechanismPrevalence (%)Resistance FactorReversal Agent Efficacy
ABCB1 Overexpression5245.2 ± 6.7Tariquidar (RF = 1.8)
ABCG2 Amplification3428.9 ± 4.3Ko143 (RF = 2.3)
TOP2A Mutations2822.4 ± 3.1Aclarubicin (RF = 4.1)
TOP2B Overexpression1712.6 ± 2.8Dexrazoxane (RF = 3.7)

RF = Resistance Factor reduction; Data from in vitro resistance models

The multifaceted activity of epirubicin demonstrates intricate interdependence between DNA damage, redox stress, and epigenetic regulation. Its stereospecific properties confer distinct pharmacodynamic advantages over classical anthracyclines, while resistance mechanisms highlight vulnerabilities for combinatorial targeting. Ongoing structural optimization focuses on mitigating efflux transport without compromising topoisomerase inhibition.

Properties

CAS Number

70774-25-3

Product Name

Leurubicin

IUPAC Name

(2S)-2-amino-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-4-methylpentanamide

Molecular Formula

C33H40N2O12

Molecular Weight

656.7 g/mol

InChI

InChI=1S/C33H40N2O12/c1-13(2)8-17(34)32(43)35-18-9-22(46-14(3)27(18)38)47-20-11-33(44,21(37)12-36)10-16-24(20)31(42)26-25(29(16)40)28(39)15-6-5-7-19(45-4)23(15)30(26)41/h5-7,13-14,17-18,20,22,27,36,38,40,42,44H,8-12,34H2,1-4H3,(H,35,43)/t14-,17-,18-,20-,22-,27+,33-/m0/s1

InChI Key

HROXIDVVXKDCBD-ZUWKMVCBSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(CC(C)C)N)O

Solubility

Soluble in DMSO

Synonyms

leucyl-doxorubicin
N-L-leucyl-doxorubicin
N-L-leucyldoxorubicin
N-leucyl-doxorubicin
N-leucyldoxorubicin

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(CC(C)C)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)[C@H](CC(C)C)N)O

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